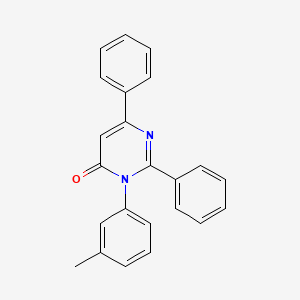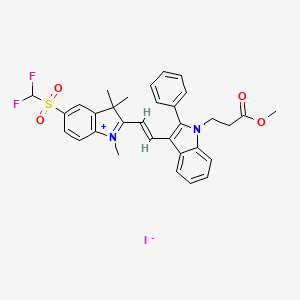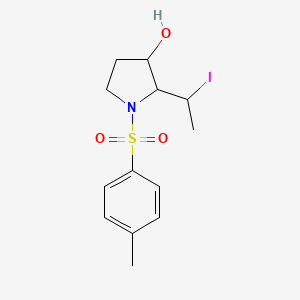
2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of iodinated pyrrolidines. This compound is characterized by the presence of an iodoethyl group and a tosyl group attached to a pyrrolidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol typically involves the iodination of an appropriate precursor. One common method involves the reaction of a pyrrolidine derivative with iodine and a suitable oxidizing agent under controlled conditions. The tosylation step can be achieved by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Elimination Reactions: The tosyl group can act as a leaving group in elimination reactions, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidines, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.
科学研究应用
2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound can be used in the development of new materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodoethyl group can participate in halogen bonding interactions, while the tosyl group can act as a leaving group in chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(1-Bromoethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a bromine atom instead of iodine.
2-(1-Chloroethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a chlorine atom instead of iodine.
2-(1-Fluoroethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol imparts unique chemical properties, such as higher atomic mass and different reactivity compared to its bromo, chloro, and fluoro analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications.
属性
CAS 编号 |
90778-73-7 |
|---|---|
分子式 |
C13H18INO3S |
分子量 |
395.26 g/mol |
IUPAC 名称 |
2-(1-iodoethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H18INO3S/c1-9-3-5-11(6-4-9)19(17,18)15-8-7-12(16)13(15)10(2)14/h3-6,10,12-13,16H,7-8H2,1-2H3 |
InChI 键 |
JKQHSVUVKYZTQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2C(C)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
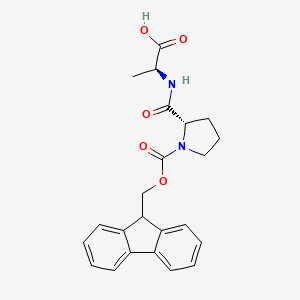

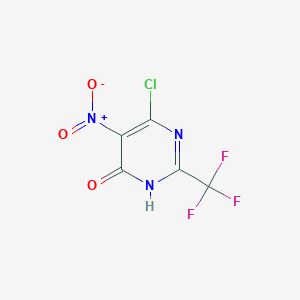
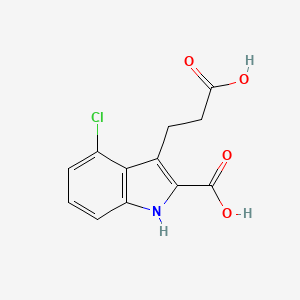
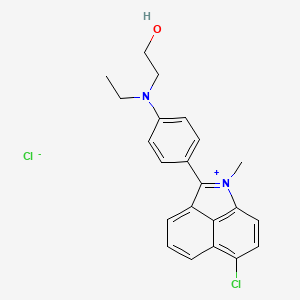
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)

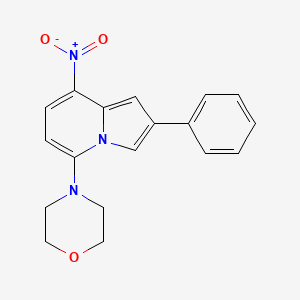
![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)
